5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde
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Overview
Description
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Applications
The derivatives of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde have shown promising biological activities, especially as antibacterial agents. The antibacterial properties of synthesized ethers and acids derived from this compound have been a subject of research, indicating its potential in medical and pharmaceutical applications (Iradyan et al., 2014).
Potential in Drug Discovery and Development
The compound and its derivatives have been implicated in the synthesis of various bioactive molecules. For instance, derivatives have been used as building blocks in synthesizing quinazolin-4(3H)-ones, highlighting its role in the development of new drugs or therapeutic agents. The photocatalytic C–C bond cleavage process using furan-2-carbaldehydes demonstrates the compound’s potential in innovative drug synthesis methodologies (Yu et al., 2018).
Future Directions
The future research directions for 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde and similar compounds could involve the development of new and efficient methodologies for synthesizing 1,2,4-triazole-containing scaffolds . These compounds have potential pharmaceutical activity and could be useful for the discovery of new drug candidates .
Properties
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylsulfanyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-3-5-1-2-6(12-5)13-7-8-4-9-10-7/h1-4H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDCESOFVFBUOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC2=NC=NN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360436 |
Source
|
Record name | 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797807-53-5 |
Source
|
Record name | 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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